molecular formula C9H17NO2 B1586380 Ethyl 2-(piperidin-4-yl)acetate CAS No. 59184-90-6

Ethyl 2-(piperidin-4-yl)acetate

Katalognummer B1586380
CAS-Nummer: 59184-90-6
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: IHSUFLCKRIHFGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(piperidin-4-yl)acetate is a chemical compound with the CAS Number: 59184-90-6. Its molecular weight is 171.24 and its molecular formula is C9H17NO2 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .


Synthesis Analysis

The synthesis of Ethyl 2-(piperidin-4-yl)acetate involves the use of palladium on activated charcoal and hydrogen in ethyl acetate at 55℃ for 16 hours . The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure to afford Ethyl 2-(piperidin-4-yl)acetate as a colorless oil .


Molecular Structure Analysis

The InChI Code of Ethyl 2-(piperidin-4-yl)acetate is 1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 . The structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

Ethyl 2-(piperidin-4-yl)acetate is a solid or liquid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble, with a solubility of 13.7 mg/ml .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Chemical Synthesis

Ethyl 2-(piperidin-4-yl)acetate plays a significant role in the synthesis and structural analysis of various compounds. For instance, in the synthesis of Form I of desloratadine, a tricyclic antihistamine, ethyl acetate is used for crystallization. This process highlights the compound's relevance in the formation of structures that do not contain strong hydrogen bonds despite having potential hydrogen-bond donors (Bhatt & Desiraju, 2006). Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate's synthesis involves ethyl acetoacetate and piperidine, demonstrating its importance in the creation of molecules with potential antimicrobial and antioxidant activities (Kumar et al., 2016).

Precursor to Heterocyclic Compounds

Ethyl 2-(piperidin-4-yl)acetate serves as a precursor in the synthesis of heterocyclic compounds, offering pathways to novel beta-amino acid derivatives. Through reactions with cyclic sulfamidates, it provides an entry to substituted and enantiopure alkylidene pyrrolidines and piperidines, crucial for further chemical and pharmacological applications (Bower, Szeto, & Gallagher, 2007).

Antiepileptic Agents

The search for new antiepileptic agents has led to the exploration of compounds related to ethyl 2-(piperidin-4-yl)acetate. In this context, levetiracetam, a compound with a pyrrolidone acetamide scaffold, has shown significant efficacy and tolerability due to a unique mechanism of action. This highlights the potential of ethyl 2-(piperidin-4-yl)acetate derivatives in the development of new treatments for epilepsy and other central nervous system diseases (Kenda et al., 2004).

Antimicrobial and Antitubercular Activities

Ethyl 2-(piperidin-4-yl)acetate derivatives have been investigated for their antimicrobial and antitubercular activities. For instance, ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular activity against mycobacterium tuberculosis strains. This underscores the compound's potential in addressing bacterial infections and tuberculosis (Sekhar et al., 2020).

Chiral Resolution and Analytical Applications

The chiral resolution of enantiomers using ethyl 2-(piperidin-4-yl)acetate derivatives illustrates its applicability in analytical chemistry. Through specific methodologies, such as employing a Chiralpak IA column, the enantiomeric resolution of compounds can be achieved, facilitating the analysis and separation of stereoisomers. This application is crucial for the development of pharmaceuticals and the study of chiral molecules (Ali et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, H335 . These statements indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

ethyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSUFLCKRIHFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375173
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperidin-4-yl)acetate

CAS RN

59184-90-6
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59184-90-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

16.5 g (0.1 mol) Ethyl 4-pyridylacetate, 8.4 mL (0.1 mol) 12N hydrochloric acid and 2.5 g platinum oxide were dissolved in absolute ethanol and hydrogenated at 40 psi hydrogen on a Parr shaker. After 1 hour, the contents of the vessel were filtered and concentrated in vacuo yielding 27.79 g of ethyl 4-piperidinylacetate.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl-4-pyridylacetate (5 g) is dissolved in ethanol (30 mL), treated with platinum oxide catalyst (30 mg) and hydrogenated on a Parr apparatus for 4 hr. The catalyst is filtered off and the ethyl-4-piperidinylacetate is isolated by removal of the solvent under vacuum. This material is then dissolved in acetonitrile (50 mL) and treated with 4-chlorobenzyl chloride (4.9 g) and sodium carbonate (10 g). The resulting mixture is heated in methanol (30 mL) and treated with a solution of lithium hydroxide (2 g) in water (10 mL). The mixture is allowed to stand overnight. Addition of 47.6 mL of 1 N HCI solution followed by concentration and extraction of the residue with chloroform provides the desired 1-(4-chlorobenzyl)-4-piperidylacetic acid. A portion of this material (1 g) is dissolved in methylene chloride and treated with 1,1′-carbonyldiimidazole (0.65 g) and allowed to stand overnight. This solution is then treated with 2-methylindoline (0.5 g). After 2 h the resulting mixture is washed 3 times with water dried and concentrated. Purification by column chromatography on silica gel provides 1.2 g of the desired 2-(1-[4-chlorobenzyl]piperidin-4-yl)-1-(2-methylindolin-1-yl)-1-ethanone (Compound 1). The dihydrochloride salt is subsequently prepared (Compound 1a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 2
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 3
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 4
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 5
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(piperidin-4-yl)acetate

Citations

For This Compound
3
Citations
J Wang, ZM Wang, XM Li, F Li, JJ Wu, LY Kong… - Bioorganic & Medicinal …, 2016 - Elsevier
A novel series of compounds obtained by fusing the acetylcholinesterase (AChE) inhibitor donepezil and the antioxidant melatonin were designed as multi-target-directed ligands for …
Number of citations: 71 www.sciencedirect.com
B Dogga, EK Reddy, CS Sharanya, J Abhithaj… - European Journal of …, 2022 - Elsevier
A series of tacrine-2-amide derivatives were synthesized and biologically evaluated for their acetylcholinesterase (AChE) inhibition studies. All synthesized compounds showed a good …
Number of citations: 1 www.sciencedirect.com
FY Lin, J Li, Y Xie, J Zhu, TTH Nguyen, Y Zhang, J Zhu… - Cell, 2022 - cell.com
Integrins are validated drug targets with six approved therapeutics. However, small-molecule inhibitors to three integrins failed in late-stage clinical trials for chronic indications. Such …
Number of citations: 15 www.cell.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.